molecular formula C18H25FN2O B5713531 3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE

3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5713531
M. Wt: 304.4 g/mol
InChI Key: YYIDTDDQGCVYDJ-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a piperazine moiety, making it a complex and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, may influence the compound’s overall stability and reactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-6-8-17(9-7-16)20-11-13-21(14-12-20)18(22)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDTDDQGCVYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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